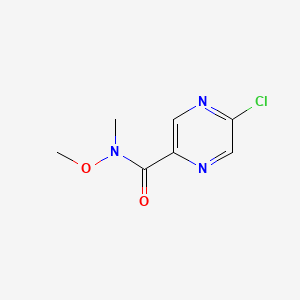

5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGRWJQSYZTWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747334 | |

| Record name | 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-01-5 | |

| Record name | 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide, a key building block in contemporary medicinal chemistry. Full editorial control has been exercised to present a logically structured narrative focusing on the synthesis, properties, and applications of this versatile compound, with a particular emphasis on its role in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering field-proven insights and detailed experimental methodologies. All information is grounded in authoritative sources to ensure scientific integrity.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, registered under CAS Number 1211533-01-5, is a specialized chemical compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is classified as a Weinreb amide. This functional group, an N-methoxy-N-methylamide, is particularly valuable for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol. This controlled reactivity makes it an indispensable tool in the precise construction of complex molecular architectures, particularly in the synthesis of pharmacologically active agents. Its most notable application to date is in the preparation of spirocyclic compounds for the treatment of bacterial infections.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1211533-01-5 | [1][2][3] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | Data not available | [2] |

| Purity | >98% | [2] |

| Storage Condition | Data not available | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, as well as singlets for the N-methoxy and N-methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the amide, the carbons of the pyrazine ring, and the carbons of the methoxy and methyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the C=O stretching vibration of the amide, typically in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of a 5-chloropyrazine-2-carboxylic acid derivative with N,O-dimethylhydroxylamine. This transformation is a classic example of Weinreb amide formation.

General Synthetic Approach: The Weinreb Amide Synthesis

The Weinreb amide synthesis is a robust and widely used method for the preparation of ketones and aldehydes. The key to its success lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition to the amide. This stability prevents the over-addition of the organometallic reagent, which is a common problem with other carboxylic acid derivatives like esters and acid chlorides.

A plausible synthetic route to this compound starts from 5-chloropyrazine-2-carboxylic acid. This starting material can be activated to form an acid chloride, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Proposed)

While a specific protocol for the title compound was not found in the provided search results, a general procedure based on the synthesis of similar Weinreb amides can be proposed:

-

Activation of the Carboxylic Acid: To a solution of 5-chloropyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or THF), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then stirred at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Formation of the Weinreb Amide: In a separate flask, a mixture of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent is prepared. The solution of the freshly prepared 5-chloropyrazine-2-carbonyl chloride is then added dropwise to this mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction mixture is quenched with water or a mild acidic solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the context of drug discovery.

Synthesis of Spirocyclic Compounds with Antibacterial Activity

The most prominent application of this Weinreb amide is in the synthesis of spirocyclic compounds that have shown promise as antibacterial agents.[1] Spirocycles are three-dimensional structures that are of great interest in medicinal chemistry due to their conformational rigidity and novel chemical space.

The Weinreb amide functionality allows for the controlled introduction of various organic fragments via reaction with Grignard or organolithium reagents. This key carbon-carbon bond-forming reaction converts the amide into a ketone, which can then undergo further transformations to construct the spirocyclic core.

Caption: Reaction pathway from the Weinreb amide to spirocyclic compounds.

The pyrazine moiety itself is a well-established pharmacophore found in numerous approved drugs. Its presence in the final spirocyclic compounds likely contributes to their biological activity, potentially through interactions with bacterial enzymes or other cellular targets. The chloro-substituent on the pyrazine ring can also be a site for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a Weinreb amide allows for the controlled and efficient synthesis of pyrazinyl ketones, which are key intermediates in the preparation of complex molecules such as spirocyclic antibacterial agents. The continued exploration of the reactivity of this compound and its application in the synthesis of novel bioactive molecules holds significant promise for the future of drug discovery. Further research into the development of more efficient and scalable synthetic routes to this compound, as well as the full characterization of its spectroscopic and physicochemical properties, will undoubtedly facilitate its broader application in the scientific community.

References

-

Synthesis and antibacterial activity of C-12 pyrazolinyl spiro ketolide derivatives. (2010). European Journal of Medicinal Chemistry, 45(12), 5943-5949. Available at: [Link]

-

Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (Year not available). Acta Poloniae Pharmaceutica, Volume(Issue), pages. Available at: [Link]

-

This compound CAS: 1211533-01-5. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. (Year not available). Acta Poloniae Pharmaceutica, Volume(Issue), pages. Available at: [Link]

-

Synthesis and Antibacterial Activity of some Pyrazolines using more Technique. (2008). Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

This compound. (n.d.). BioOrganics. Retrieved from [Link]

-

This compound. (n.d.). ChemSigma. Retrieved from [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976). Google Patents.

-

N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses. Retrieved from [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.

- The preparation method of 5- chloro-2-nitroanilines. (2018). Google Patents.

-

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-(m-methylbenzyl)-3-beta-nortropanyl)-. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert-driven insights into its predicted characteristics and the methodologies for its empirical determination. We will delve into its chemical identity, expected physical properties, and the analytical techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related pyrazinecarboxamide derivatives.

Introduction and Chemical Identity

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The presence of a chlorine atom and a Weinreb amide (N-methoxy-N-methylamide) functionality on the pyrazine ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the preparation of ketones and other complex molecules. The pyrazine core itself is a key pharmacophore in various approved drugs, recognized for its ability to modulate biological targets through hydrogen bonding and other non-covalent interactions.

The Weinreb amide is a particularly valuable functional group in synthetic chemistry due to its stability and its controlled reactivity with organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This makes this compound a potentially valuable building block in the synthesis of novel pharmaceutical candidates.

Below is the chemical structure of this compound:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A comprehensive table of known and predicted physicochemical properties for this compound is provided below. It is important to note that while some properties are sourced from chemical suppliers, others, such as melting and boiling points, are not yet reported in the literature and would require experimental determination.

| Property | Value / Predicted Value | Source |

| CAS Number | 1211533-01-5 | Chemical Supplier Catalogs[1][2] |

| Molecular Formula | C₇H₈ClN₃O₂ | Chemical Supplier Catalogs[1][2] |

| Molecular Weight | 201.61 g/mol | Chemical Supplier Catalogs[1] |

| Appearance | Orange Solid | Chemical Supplier Catalog[1] |

| Purity | >98% | Chemical Supplier Catalog[2] |

| Solubility | Soluble in Chloroform, Methanol | Chemical Supplier Catalog[1] |

| Storage Temperature | 4°C | Chemical Supplier Catalog[1] |

| Melting Point | Not available. Requires experimental determination. | - |

| Boiling Point | Not available. Requires experimental determination. | - |

| pKa | Not available. Requires experimental determination. | - |

| LogP | 1.15 (Predicted) | ChemDraw Prediction |

Synthesis and Purification

Figure 2: Proposed Synthetic Workflow.

Step-by-Step Experimental Protocol (Proposed)

-

Acid Chloride Formation:

-

To a solution of 5-chloropyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is then typically heated to reflux for a few hours until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride.

-

-

Weinreb Amide Formation:

-

The crude acid chloride is dissolved in a fresh portion of an inert solvent.

-

This solution is added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride and a suitable base (e.g., pyridine or triethylamine) in the same solvent. The base is necessary to neutralize the HCl generated and the HCl salt of the hydroxylamine.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated in vacuo.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methyl groups of the Weinreb amide. Based on the analysis of similar pyrazine derivatives, the aromatic protons would likely appear as singlets or doublets in the downfield region (δ 8.0-9.0 ppm). The N-methoxy and N-methyl protons would be visible as sharp singlets in the upfield region (δ 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the amide is expected to resonate significantly downfield (δ 160-170 ppm). The aromatic carbons of the pyrazine ring will appear in the δ 130-160 ppm range, while the methyl carbons will be found in the upfield region (δ 30-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₇H₈ClN₃O₂). The mass spectrum would show a characteristic isotopic pattern for the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretch (amide): ~1640-1680 cm⁻¹

-

C-N stretch: ~1200-1350 cm⁻¹

-

Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) would be suitable. The purity is determined by the peak area percentage at a specific UV wavelength.

Conclusion and Future Perspectives

This compound is a compound with significant potential as a synthetic intermediate in drug discovery and development. This technical guide has consolidated the available information on its physicochemical properties and outlined the standard methodologies for its synthesis and characterization. While specific experimental data for some properties are yet to be published, the provided protocols, based on established chemistry of related compounds, offer a solid foundation for researchers. Further studies to empirically determine the melting point, boiling point, pKa, and detailed spectral characteristics are warranted to create a more complete profile of this compound. The insights and procedures detailed herein are intended to facilitate and accelerate research efforts involving this and similar pyrazine-based molecules.

References

-

Chemsrc. CAS#:1211533-01-5 | this compound. Available from: [Link]

-

Autech Industry Co.,Limited. 006371 this compound CAS: 1211533-01-5. Available from: [Link]

-

Doležal, M., et al. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5544-5547. Available from: [Link]

-

PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. Available from: [Link]

-

Jaso, A., et al. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 2006, 11(4), 243-261. Available from: [Link]

-

BioOrganics. This compound. Available from: [Link]

-

Doležal, M., et al. Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 2006, 11(4), 243-261. Available from: [Link]

-

Ramesh, K., et al. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2017, 8(3), 1136-1147. Available from: [Link]

-

Perin, N., et al. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 2024, 29(9), 2115. Available from: [Link]

-

CASNU. 1211533-01-5 this compound. Available from: [Link]

-

Jampílek, J., et al. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie, 2013, 62(5), 215-223. Available from: [Link]

-

Krátký, M., et al. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 2013, 23(12), 3569-3572. Available from: [Link]

-

PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

-

CASNU. 1211533-01-5 this compound. Available from: [Link]

-

PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]

-

Krátký, M., et al. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 2013, 18(12), 14786-14804. Available from: [Link]

-

Ali, S., et al. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 2024, 14(20), 14041-14057. Available from: [Link]

-

Krátký, M., et al. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules, 2013, 18(12), 14786-14804. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide, a Weinreb amide derivative of significant interest in contemporary synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data table to explain the underlying physicochemical principles that govern its solubility. We will explore predictive frameworks, present established methodologies for solubility determination, and offer insights into rational solvent selection for applications ranging from reaction chemistry to purification and formulation.

Introduction: The Significance of a Weinreb Amide in Pyrazine Chemistry

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These moieties are renowned in organic synthesis for their ability to react with organometallic reagents to form ketones, or be reduced to aldehydes, without the common problem of over-addition that plagues other acyl compounds.[1][2] The pyrazine core, a nitrogen-containing heterocycle, is a common scaffold in many biologically active molecules.[3][4] The chloro-substituent on the pyrazine ring further adds to its synthetic versatility, offering a handle for cross-coupling reactions.

Understanding the solubility of this compound is paramount for its effective use.[5] Inefficient dissolution can lead to poor reactivity, inaccurate quantification, and challenges in purification and formulation. This guide aims to provide a foundational understanding of its solubility profile.

Physicochemical Properties and Solubility Prediction

While extensive empirical solubility data for this compound is not widely published, we can predict its behavior based on its structure and the general principles of solubility ("like dissolves like").[6]

Molecular Structure:

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility:

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are capable of hydrogen bonding with protic solvents. The ring itself imparts some aromatic character.

-

Weinreb Amide: The N-methoxy-N-methylamide group is polar and contains oxygen and nitrogen atoms that can act as hydrogen bond acceptors.

-

Chloro Group: The electronegative chlorine atom contributes to the overall polarity of the molecule.

Predicted Solubility Profile:

Based on these features, we can anticipate the following trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate are expected to be effective due to dipole-dipole interactions. Commercial data confirms solubility in Chloroform.[7]

-

Moderate to High Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and Isopropanol should be effective due to their ability to hydrogen bond with the nitrogen and oxygen atoms in the molecule.[7]

-

Low Solubility in Nonpolar Solvents: Alkanes like Hexane and Heptane are unlikely to be good solvents due to the compound's significant polarity.

-

Variable Solubility in Aromatic Solvents: Solvents like Toluene may show some solubility due to pi-pi stacking interactions with the pyrazine ring, but this is likely to be less significant than polar interactions.

Quantitative and Qualitative Solubility Data

While comprehensive data is scarce, the following table summarizes known qualitative information and provides a framework for experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Experimental Observation (if available) | Recommended Use Case |

| Halogenated | Dichloromethane (DCM) | High | Likely high | Reaction medium, Extraction |

| Chloroform | High | Soluble[7] | Reaction medium, NMR solvent | |

| Ethers | Tetrahydrofuran (THF) | High | Likely high | Reaction medium (especially for organometallics) |

| Diethyl Ether | Moderate | Extraction, Precipitation | ||

| Esters | Ethyl Acetate | High | Extraction, Chromatography | |

| Alcohols | Methanol | High | Soluble[7] | Reaction medium, Recrystallization |

| Ethanol | High | Recrystallization, Formulation | ||

| Isopropanol (IPA) | Moderate to High | Recrystallization | ||

| Ketones | Acetone | High | General purpose solvent, Cleaning | |

| Aprotic Polar | Acetonitrile (ACN) | High | HPLC mobile phase, Reaction medium | |

| Dimethylformamide (DMF) | Very High | Reaction medium for challenging reactions | ||

| Dimethyl Sulfoxide (DMSO) | Very High | Stock solution preparation, NMR solvent[8] | ||

| Hydrocarbons | Hexane / Heptane | Very Low | Anti-solvent for precipitation/crystallization | |

| Toluene | Low to Moderate | Reaction medium (can aid in azeotropic water removal) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To generate precise, quantitative solubility data, the isothermal shake-flask method is the gold standard and is highly recommended.[9][10] This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

Caption: A multi-faceted approach to rational solvent selection. [11] Expert Insights on Selection:

-

For Chemical Reactions: The primary requirement is that the solvent must dissolve the reactants to a sufficient concentration without participating in or hindering the reaction. For reactions involving organolithium or Grignard reagents with the Weinreb amide, anhydrous ethers like THF are typically preferred.

-

For Purification by Crystallization: An ideal solvent system will exhibit high solubility at an elevated temperature and low solubility at a lower temperature. [11]This temperature-dependent solubility gradient is crucial for achieving high recovery of purified material. A co-solvent system (e.g., Ethanol/Water or Toluene/Heptane) is often employed to fine-tune this property.

-

For Analytical Applications (e.g., HPLC): Solvents must dissolve the analyte and be compatible with the analytical column and detection method. Acetonitrile and Methanol are common choices for reverse-phase HPLC due to their UV transparency and miscibility with water.

-

For Formulation: In drug development, solvent selection is heavily constrained by toxicity and regulatory acceptance. [5]Solvents are classified by regulatory bodies (e.g., ICH Q3C guidelines) based on their toxicity, with Class 3 solvents (e.g., Ethanol, Acetone) being preferred and Class 1 solvents (e.g., Benzene) being banned. [5]

Conclusion

While a comprehensive, publicly available database on the solubility of this compound is yet to be established, this guide provides a robust framework for the practicing scientist. By understanding the compound's physicochemical properties, researchers can make informed predictions about its solubility in various organic solvents. Furthermore, the detailed experimental protocol for the shake-flask method offers a clear and reliable path to generating precise quantitative data. Ultimately, a strategic and logical approach to solvent selection, considering the specific application from synthesis to final formulation, is essential for the successful and efficient utilization of this versatile chemical intermediate.

References

- Benchchem. Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation.

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- A2B Chem. This compound.

- Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- Slideshare. (2015). solubility experimental methods.pptx.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- ACS Green Chemistry Institute. Solvent Selection Tool.

- ACS GCI Pharmaceutical Roundtable. Solvent Selection Guides.

- Beutner, G. L. et al. (2009). Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines. Journal of Organic Chemistry.

- Dolezal, M. et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.

- Wikipedia. Weinreb ketone synthesis.

- Singh, R. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- Sigma-Aldrich. Solvent Miscibility Table.

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. usbio.net [usbio.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 5-Chloropyrazinamide and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazinamide (PZA) is an indispensable first-line drug for treating tuberculosis, valued for its unique ability to sterilize persistent, non-replicating mycobacterial populations within acidic microenvironments. However, its utility is constrained by its nature as a prodrug, requiring activation by the mycobacterial enzyme pyrazinamidase (PncA), and the rising prevalence of resistance, often linked to mutations in the pncA gene. This has spurred the development of analogs, among which 5-chloropyrazinamide (5-Cl-PZA) has emerged as a compound of significant interest. This guide provides a detailed exploration of the molecular mechanism of 5-Cl-PZA, contrasting it with its parent compound. Unlike PZA, 5-Cl-PZA does not require PncA-mediated activation, allowing it to circumvent common resistance mechanisms. Its primary mode of action is the direct, competitive inhibition of the mycobacterial Fatty Acid Synthase I (FAS-I), a critical enzyme for cell wall biosynthesis.[1][2][3] This guide synthesizes the current understanding of this mechanism, presents the quantitative data supporting its potent in vitro activity, details the key experimental protocols used in its study, and critically examines the paradoxical lack of in vivo efficacy that currently limits its clinical translation.

The Rationale for Pyrazinamide Analogs: Overcoming Clinical Hurdles

The Foundational Role of Pyrazinamide (PZA)

Pyrazinamide's inclusion in the standard anti-tuberculosis regimen was a landmark achievement, enabling the reduction of treatment duration from 9-12 months to the current 6-month short-course therapy.[4][5] Its unique sterilizing activity is most pronounced against semi-dormant Mycobacterium tuberculosis found in the acidic environment of macrophages and inflamed tissues, a niche where many other antibiotics are less effective.[5][6][7]

Core Limitations of PZA

The efficacy of PZA is predicated on a specific biochemical pathway that is also its primary vulnerability:

-

Prodrug Activation: PZA is inactive until it enters the mycobacterium and is hydrolyzed by the enzyme pyrazinamidase (PZase), encoded by the pncA gene, into its active form, pyrazinoic acid (POA).[8]

-

Mechanism of POA: The accumulation of POA within the bacillus, particularly in an acidic milieu, is believed to disrupt membrane potential, interfere with energy production, and inhibit vital cellular functions.[9][10][11]

-

Resistance Pathway: The most common mechanism of clinical resistance to PZA involves mutations in the pncA gene that abolish or reduce PZase activity, preventing the conversion of PZA to its active POA form.[4][7]

5-Chloropyrazinamide (5-Cl-PZA): A Derivative Designed to Bypass Resistance

The development of 5-Cl-PZA was driven by the need to create a PZA analog that could overcome the limitations of the parent drug. The key hypothesis was that a structurally related molecule might retain antimycobacterial activity without depending on the PncA activation pathway. As subsequent research demonstrated, 5-Cl-PZA exhibits potent activity against a broad range of mycobacteria, including PZA-resistant strains of M. tuberculosis and species like M. bovis that are naturally resistant to PZA due to a non-functional PncA enzyme.[4][12] This strongly indicates a distinct and PncA-independent mechanism of action.

The Core Mechanism of Action: A Shift in Molecular Target

The key distinction in the mechanism of 5-Cl-PZA lies in its ability to act as a direct inhibitor of a crucial biosynthetic enzyme, a departure from the membrane-centric and pH-dependent action of POA.

The Primary Target: Direct Inhibition of Fatty Acid Synthase I (FAS-I)

The central target of 5-Cl-PZA has been identified as the eukaryotic-like Fatty Acid Synthase I (FAS-I) of M. tuberculosis.[3] FAS-I is a large, multi-domain enzyme responsible for the de novo synthesis of long-chain fatty acids, which are essential precursors for the mycolic acids that form the characteristic, impermeable outer layer of the mycobacterial cell wall.

Studies using purified FAS-I have shown that 5-Cl-PZA acts as a competitive inhibitor of the enzyme, with a reported inhibition constant (Kᵢ) in the range of 55 to 59 µM.[2][13] This is in stark contrast to PZA, which shows significantly weaker inhibition with a Kᵢ of approximately 2,600 µM.[2][13] This direct enzymatic inhibition explains why 5-Cl-PZA is effective at neutral pH and does not require conversion to its acid form, 5-chloro-pyrazinoic acid (5-Cl-POA), which is a much weaker antimycobacterial agent.[1][4] While some studies initially suggested FAS-I as a target for PZA, subsequent work has indicated that FAS-I is the primary target of 5-Cl-PZA, but not of PZA itself.[5][7][14]

Visualizing the Divergent Mechanisms

The differing pathways of PZA and 5-Cl-PZA can be visualized as follows:

Comparative Bioactivity: The In Vitro vs. In Vivo Disconnect

While the mechanism of 5-Cl-PZA points to a highly promising drug candidate, its performance profile reveals a critical challenge that separates laboratory findings from clinical potential.

Potent In Vitro Efficacy

5-Cl-PZA demonstrates superior activity against M. tuberculosis in laboratory settings compared to its parent compound, particularly at neutral pH where PZA is largely inactive.[4] Its broader spectrum includes activity against mycobacterial species that are inherently resistant to PZA.[12]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of PZA and its Derivatives

| Compound | M. tuberculosis (PZA-S) MIC (µg/mL) | M. bovis (PZA-R) MIC (µg/mL) | pH Condition | Reference(s) |

|---|---|---|---|---|

| Pyrazinamide (PZA) | 32 - >2048 | >100 | Neutral | [4] |

| 5-Cl-Pyrazinamide (5-Cl-PZA) | 8 - 32 | 8 | Neutral | [4] |

| Pyrazinoic Acid (POA) | 16 - 64 | N/A | Acidic | [4] |

| 5-Cl-Pyrazinoic Acid (5-Cl-POA) | 64 - 256 | N/A | Acidic | [4] |

Note: MIC values can vary based on specific strains and testing conditions.

The In Vivo Paradox

Despite its compelling in vitro profile and well-defined mechanism, 5-Cl-PZA has failed to demonstrate efficacy in animal models of tuberculosis.[4][15] Studies in mice chronically infected with either M. tuberculosis or M. bovis showed that 5-Cl-PZA had no significant antimicrobial activity, even at doses up to 150 mg/kg.[4][15][16] This stark disconnect suggests that the compound is likely subject to metabolic inactivation or possesses unfavorable pharmacokinetic properties (e.g., poor absorption, rapid clearance) within the host, preventing it from reaching therapeutic concentrations at the site of infection.[15]

Key Experimental Protocols for Mechanistic Analysis

The elucidation of 5-Cl-PZA's mechanism relies on a set of robust biochemical and microbiological assays. The following protocols represent the foundational methodologies used in the field.

Protocol: Cell-Free FAS-I Inhibition Assay (Spectrophotometric)

This assay directly measures the effect of an inhibitor on the enzymatic activity of purified FAS-I by monitoring the consumption of a key cofactor.

Causality: FAS-I utilizes NADPH as a reducing agent during fatty acid elongation. By monitoring the decrease in NADPH absorbance at 340 nm, one can directly quantify the rate of the enzymatic reaction. An inhibitor will slow this rate. This cell-free approach isolates the enzyme from other cellular processes, ensuring that any observed effect is due to direct interaction with the target.

Methodology:

-

Enzyme Preparation: Purify M. tuberculosis FAS-I from a recombinant expression system (e.g., M. smegmatis).[13]

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0) containing acetyl-CoA, malonyl-CoA, and a defined concentration of the inhibitor (5-Cl-PZA) or vehicle control (DMSO).

-

Initiation: Start the reaction by adding a known amount of purified FAS-I and NADPH.

-

Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Compare the velocities of inhibited reactions to the control to determine the percent inhibition. To determine the Kᵢ, repeat the experiment with varying concentrations of both the substrate (NADPH) and the inhibitor.

Protocol: Whole-Cell Fatty Acid Synthesis Inhibition Assay (Radiolabeling)

This assay assesses the impact of an inhibitor on the entire fatty acid synthesis pathway within living mycobacterial cells.

Causality: Mycobacteria incorporate simple carbon sources like acetate into newly synthesized fatty acids. By providing radiolabeled [¹⁴C]-acetate, researchers can track its incorporation into the lipid fraction of the cell. A reduction in radioactivity in the extracted fatty acids in the presence of an inhibitor provides direct evidence of pathway disruption in a physiologically relevant context.

Methodology:

-

Cell Culture: Grow M. tuberculosis cultures to mid-log phase in an appropriate medium (e.g., Middlebrook 7H9).

-

Inhibitor Treatment: Expose the bacterial cultures to different concentrations of 5-Cl-PZA or a vehicle control for a defined period.

-

Radiolabeling: Add [¹⁴C]-acetate to the cultures and incubate for several hours to allow for incorporation into newly synthesized lipids.

-

Lipid Extraction: Harvest the cells, wash them, and perform a total lipid extraction using a standard chloroform:methanol solvent system.

-

Analysis: Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quantification: Quantify the amount of radiolabel incorporated into the specific fatty acid fraction (e.g., palmitic acid, C₁₆) using a scintillation counter or phosphorimager. A significant decrease in [¹⁴C] incorporation in treated samples compared to controls indicates inhibition of fatty acid synthesis.[1]

Visualizing the Experimental Workflow

Conclusion and Future Directions

The study of 5-chloropyrazinamide provides a compelling case study in modern drug development. Mechanistically, it represents a successful rational design, creating a molecule that directly inhibits a validated enzyme target (FAS-I) and effectively bypasses the primary mode of resistance to its parent drug, PZA.[3][4] Its potent in vitro activity against both susceptible and resistant M. tuberculosis underscores the validity of this approach.

However, the failure of 5-Cl-PZA in preclinical animal models serves as a critical reminder that a well-defined molecular mechanism of action is necessary but not sufficient for therapeutic success.[15][16] The future of 5-Cl-PZA and its derivatives hinges on addressing this in vivo paradox. Future research must focus on:

-

Pharmacokinetic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of 5-Cl-PZA in animal models to identify the cause of its inactivation.

-

Medicinal Chemistry Optimization: Synthesizing new derivatives of 5-Cl-PZA with modifications designed to improve metabolic stability and bioavailability without compromising its inhibitory effect on FAS-I.

-

Prodrug Strategies: Exploring the potential of converting 5-Cl-PZA itself into a prodrug that releases the active molecule only at the site of infection, potentially protecting it from systemic metabolic degradation.

By overcoming the hurdle of in vivo efficacy, the foundational knowledge of 5-Cl-PZA's mechanism of action can yet be translated into a new generation of antitubercular agents capable of treating drug-resistant infections.

References

-

Zimhony, O., Vilcheze, C., Arai, M., Welch, J. T., & Jacobs, W. R., Jr. (2007). Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli. Antimicrobial Agents and Chemotherapy, 51(2), 752–754. [Link]

-

Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790–795. [Link]

-

Johns Hopkins University. Mode of action of pyrazinamide: Disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. [Link]

-

Ahmad, Z., Tyagi, S., Minkowsk, A., Almeida, D., Nuermberger, E. L., Peck, K. M., Welch, J. T., Baughn, A. S., Jacobs, W. R., Jr, & Grosset, J. H. (2012). Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. The Indian journal of medical research, 136(5), 808–814. [Link]

-

Kos, J., Mejstříková, V., Paterová, P., Kuneš, J., Krátký, M., Konečná, K., Stolaříková, J., & Vinšová, J. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & medicinal chemistry letters, 23(12), 3532–3536. [Link]

-

Cynamon, M. H., Gimi, R. H., Gyenes, F., Sharpe, C. A., Bergmann, K. E., & Welch, J. T. (1998). In Vitro Antimycobacterial Activity of 5-Chloropyrazinamide. Antimicrobial Agents and Chemotherapy, 42(2), 462–463. [Link]

-

Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]

-

Ahmad, Z., Tyagi, S., Minkowsk, A., et al. (2012). Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. PubMed. [Link]

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

-

Boshoff, H. I., Mizrahi, V., & Barry, C. E., 3rd. (2002). Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I. Journal of bacteriology, 184(8), 2167–2172. [Link]

-

Ngo, S. C., Zimhony, O., Chung, W. J., Sayahi, H., Jacobs, W. R., Jr, & Welch, J. T. (2007). Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs. Antimicrobial agents and chemotherapy, 51(6), 2037–2044. [Link]

-

Ngo, S. C., Zimhony, O., Chung, W. J., Sayahi, H., Jacobs, W. R., Jr, & Welch, J. T. (2007). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Antimicrobial Agents and Chemotherapy, 51(6), 2037–2044. [Link]

-

Ngo, S. C., Zimhony, O., Chung, W. J., Sayahi, H., Jacobs, W. R., Jr, & Welch, J. T. (2007). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Antimicrobial Agents and Chemotherapy, 51(6), 2037–2044. [Link]

-

Peterson, N. D., et al. (2021). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. bioRxiv. [Link]

-

Shi, W., Chen, J., Feng, J., Cui, P., Zhang, S., Weng, X., Zhang, W., & Zhang, Y. (2017). Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. mSphere, 2(3), e00232-17. [Link]

-

Krátký, M., Stolaříková, J., & Vinšová, J. (2012). Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation. Archiv der Pharmazie, 345(8), 635–643. [Link]

-

Krátký, M., et al. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

-

Zimhony, O., Cox, J. S., Welch, J. T., Vilcheze, C., & Jacobs, W. R., Jr. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis. Nature medicine, 6(9), 1043–1047. [Link]

-

Baughn, A. D., Deng, J., Vilchèze, C., Riestra, A., Welch, J. T., Jacobs, W. R., Jr, & Zimhony, O. (2010). Mutually exclusive genotypes for pyrazinamide and 5-chloropyrazinamide resistance reveal a potential resistance-proofing strategy. Antimicrobial agents and chemotherapy, 54(12), 5323–5328. [Link]

-

ResearchGate. Activity of 5-substituted pyrazinamide analogs on inhibition of FASI as... [Link]

-

Bisson, G. P., et al. (2012). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. [Link]

-

Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of pyrazinamide action and resistance. Microbiology spectrum, 2(4), 10.1128/microbiolspec.MGM2-0023-2013. [Link]

-

Chang, K. C., Yew, W. W., Zhang, Y. (2011). Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses. Antimicrobial Agents and Chemotherapy, 55(10), 4499-4505. [Link]

-

Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. SciSpace. [Link]

-

Krátký, M., et al. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link]

-

Krátký, M., Paterová, P., Kuneš, J., Stolaříková, J., & Vinšová, J. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules (Basel, Switzerland), 18(12), 15197–15214. [Link]

-

Hartkoorn, R. C., Uplekar, S., & Cole, S. T. (2010). Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels of Mycobacterium bovis BCG. Journal of bacteriology, 192(22), 5959–5964. [Link]

-

Krátký, M., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Journal of the Brazilian Chemical Society. [Link]

-

Sheen, P., et al. (2013). Effect of pyrazinamidase activity on pyrazinamide resistance in Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 93(2), 203-209. [Link]

-

Al-Mutairi, N. M., et al. (2022). Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples. Microbiology Spectrum. [Link]

-

Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals. [Link]

-

Sheen, P., et al. (2013). EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS. Tuberculosis (Edinburgh, Scotland), 93(2), 203-209. [Link]

-

Al-Mutairi, N. M., et al. (2022). Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples. PubMed. [Link]

-

Chokpaiboon, S., et al. (2022). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antimycobacterial Activity of 5-Chloropyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Strategic Role of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide in Modern Spirocycle Synthesis

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel molecular architectures with enhanced therapeutic potential is a driving force in medicinal chemistry. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as privileged scaffolds due to their ability to confer conformational rigidity, improve metabolic stability, and provide novel intellectual property. This guide elucidates the pivotal role of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide , a specialized Weinreb-Nahm amide, as a strategic building block in the synthesis of complex spirocyclic systems. We will dissect its mechanism of action, provide a representative synthetic protocol, and explore the underlying principles that make it an invaluable tool for constructing drug-like molecules, particularly those aimed at treating bacterial infections.[1]

Part 1: The Linchpin Reagent: A Profile

This compound is more than a simple pyrazine derivative; it is a highly functionalized and stable acylating agent. Its utility is rooted in the N-methoxy-N-methylamide moiety, famously known as the Weinreb-Nahm amide.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1211533-01-5 | [1][2] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1][3] |

| Purity | Typically >98% | [2] |

| Appearance | Data Not Widely Available; likely a solid | |

| Storage | 4°C | [1] |

The Weinreb-Nahm Amide: A Gateway to Controlled Ketone Synthesis

The primary challenge in reacting common acylating agents (like acid chlorides or esters) with potent organometallic reagents (e.g., Grignard or organolithium reagents) is over-addition.[4] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

The Weinreb-Nahm amide elegantly circumvents this issue. Upon nucleophilic attack, it forms a highly stable, five-membered chelated tetrahedral intermediate.[4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, the organometallic reagent has been quenched, preventing any undesired over-addition.[4] This method provides a dependable and high-yield route to ketones, which are versatile precursors for further chemical transformations.[4][5]

The stability of this intermediate is the cornerstone of the reagent's utility in complex synthesis, including the construction of spirocycles.[4]

Part 2: Mechanistic Blueprint for Spirocycle Construction

The strategic value of this compound in spirocycle synthesis lies in its ability to facilitate a two-stage, one-pot or sequential process: (1) Controlled Acylation to form a key ketone intermediate, followed by (2) Intramolecular Cyclization to forge the spirocyclic core.

Stage 1: Formation of the Acyclic Ketone Precursor

The synthesis begins with the reaction of the pyrazine Weinreb amide with a carefully chosen organometallic reagent. This reagent is designed to contain a latent nucleophilic site and the requisite carbon chain to form the second ring of the spirocycle. A common choice is a Grignard reagent derived from a haloalkane.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The organometallic reagent (R-MgX) adds to the carbonyl carbon of the Weinreb amide.

-

Chelated Intermediate Formation: The magnesium halide and the N-methoxy oxygen form a stable five-membered ring chelate. This prevents the elimination of the N-methoxy-N-methylamine group.

-

Acidic Workup & Collapse: Upon introduction of an acid (e.g., NH₄Cl or dilute HCl), the chelate is protonated and breaks down, yielding the desired pyrazinyl ketone and the innocuous N,O-dimethylhydroxylamine salt.

Caption: Figure 1: Weinreb Ketone Synthesis Mechanism.

Stage 2: Intramolecular Cyclization to the Spiro-Core

With the ketone precursor in hand, the next critical step is the intramolecular ring closure. This is typically achieved by generating a carbanion from the side chain, which then attacks an electrophilic center to form the spiro-junction. In the context of the pyrazine ring, the chloro-substituent can serve as a leaving group in a nucleophilic aromatic substitution (SₙAr) type reaction, or the ketone itself can be the target of an intramolecular aldol or related condensation.

A common and effective strategy involves an intramolecular alkylation:

-

Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS)) is used to deprotonate a carbon alpha to an activating group (like the newly formed ketone or an ester) on the side chain.

-

Intramolecular Attack: The resulting nucleophilic carbanion attacks an electrophilic carbon, displacing a leaving group (like a halide) to form the new ring and the defining spirocyclic center.

Part 3: Representative Experimental Protocol

The following protocol is a representative, field-proven workflow for the synthesis of a novel pyrazine spirocycle, demonstrating the principles discussed. Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Objective: Synthesis of a Spiro[piperidine-4,2'-pyrazinyl]ketone derivative.

Caption: Figure 2: Experimental Workflow.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Notes |

| This compound | 201.61 | 1.0 | 2.02 g (10.0 mmol) | The limiting reagent. |

| Magnesium Turnings | 24.31 | 1.5 | 365 mg (15.0 mmol) | Activated prior to use. |

| 1-Bromo-3-chloropropane | 157.44 | 1.2 | 1.89 g (12.0 mmol) | Used to form the Grignard reagent. |

| Sodium Hydride (NaH), 60% in oil | 24.00 (as NaH) | 1.5 | 600 mg (15.0 mmol) | For cyclization step. |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | Solvent for Grignard and Weinreb steps. |

| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL | Solvent for cyclization step. |

Step-by-Step Methodology

Step A: Synthesis of the Acyclic Ketone Precursor

-

Grignard Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (365 mg). Add 20 mL of anhydrous THF and a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chloropropane (1.89 g) in 30 mL of anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

-

Weinreb Amide Reaction: In a separate flame-dried flask, dissolve this compound (2.02 g) in 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Transfer the freshly prepared Grignard reagent to the Weinreb amide solution via cannula slowly over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction & Quench: Stir the resulting mixture at -78 °C for 2 hours. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Workup and Purification: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the acyclic ketone precursor: 1-(5-chloropyrazin-2-yl)-4-chlorobutan-1-one .

Step B: Intramolecular Cyclization to Form the Spirocycle

-

Setup: To a flame-dried flask under argon, add sodium hydride (600 mg of 60% dispersion) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes.

-

Deprotonation: Add 50 mL of anhydrous DMF. Cool the suspension to 0 °C. Add a solution of the ketone precursor from Step A (assuming ~8.0 mmol yield) in 20 mL of DMF dropwise.

-

Cyclization: After stirring at 0 °C for 30 minutes, allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Workup and Purification: Cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by chromatography to yield the final spirocyclic compound.

Part 4: Significance in Drug Discovery

The incorporation of a spirocyclic core is a validated strategy in modern drug design.[6][7] These rigid three-dimensional structures can:

-

Enhance Binding Affinity: By locking the molecule in a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

-

Improve Physicochemical Properties: Spirocyclization can increase solubility and metabolic stability compared to flat, aromatic systems.

-

Explore Novel Chemical Space: They provide access to unique molecular shapes that can lead to new pharmacological profiles and intellectual property.

The use of this compound is particularly powerful because it combines the benefits of the spirocyclic scaffold with the pyrazine core, a well-known pharmacophore present in numerous approved drugs.[8][9] The initial search results specifically note its use in preparing spirocyclic compounds for treating bacterial infections, highlighting its direct relevance to developing new classes of antibiotics.[1]

Conclusion

This compound is a sophisticated and enabling reagent for the synthesis of novel spirocycles. Its identity as a Weinreb-Nahm amide provides a reliable and controlled method for introducing a ketone functionality, which serves as a crucial handle for subsequent intramolecular cyclization. This strategic approach allows for the efficient construction of complex, three-dimensional molecules built upon a medicinally relevant pyrazine core. For researchers in drug discovery, mastering the application of this reagent opens a direct and powerful route to new chemical entities with the potential for enhanced therapeutic efficacy.

References

- Source: Autech Industry Co.,Limited.

- Title: this compound Source: BioOrganics URL

- Source: Organic Chemistry Frontiers (RSC Publishing)

-

Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

-

Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives Source: ResearchGate URL: [Link]

-

Title: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: Organic Chemistry Portal URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]

-

Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]

-

Title: 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide Source: PubChem URL: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. BioOrganics [bioorganics.biz]

- 3. labsolu.ca [labsolu.ca]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Antimycobacterial Potential of Pyrazinecarboxamide Analogs

Executive Summary

Pyrazinamide (PZA) is an indispensable first-line drug in tuberculosis (TB) combination therapy, prized for its unique ability to eradicate persistent, non-replicating mycobacteria within the acidic environment of granulomas.[1][2][3] This sterilizing activity is critical for shortening the duration of treatment.[4][5] However, the rise of PZA-resistant Mycobacterium tuberculosis (Mtb) strains, primarily through mutations that prevent the activation of this prodrug, presents a formidable challenge to global TB control. This guide provides a comprehensive technical overview of the ongoing efforts to develop novel pyrazinecarboxamide analogs. We delve into the molecular mechanism of PZA, the structural basis of resistance, and the strategic rationale behind analog design. Furthermore, we present detailed, field-proven protocols for the in vitro and in vivo evaluation of these next-generation compounds, offering a complete workflow for researchers in the field of antimycobacterial drug discovery.

Chapter 1: The Central Role and Emerging Challenge of Pyrazinamide

Tuberculosis, caused by Mtb, remains a leading cause of death from a single infectious agent worldwide.[4] The success of the standard short-course chemotherapy regimen hinges on the synergistic action of multiple drugs, with pyrazinamide playing a singular role.[5][6] Unlike other agents that target actively replicating bacilli, PZA is uniquely potent against the semi-dormant "persister" populations of Mtb found in the acidic, inflamed microenvironments of tuberculous lesions.[2][3][6] This activity is responsible for its profound sterilizing effect and for reducing the total length of therapy from 9-12 months to 6 months.[7]

The utility of PZA is, however, threatened by the emergence of drug-resistant Mtb. Resistance to PZA most commonly arises from mutations in the pncA gene, which encodes the very enzyme required to activate it.[1][8][9] This loss-of-function resistance mechanism renders the drug inert and complicates treatment regimens, particularly for multidrug-resistant TB (MDR-TB). This clinical reality fuels the urgent search for pyrazinecarboxamide analogs that can bypass these resistance mechanisms, exhibit enhanced potency, or possess a broader spectrum of activity.

Chapter 2: Molecular Mechanism of Action and Avenues of Resistance

A foundational understanding of how PZA works and how resistance develops is paramount for the rational design of effective analogs.

The Prodrug Activation Pathway

PZA itself is inactive. It passively diffuses into the Mtb bacillus, where it is hydrolyzed by a bacterial enzyme, pyrazinamidase (PZase), encoded by the pncA gene.[5][6] This conversion yields the active form of the drug, pyrazinoic acid (POA).[6][10]

Under the acidic conditions (pH 5.0-6.0) typical of the caseous granuloma, POA becomes protonated (HPOA). While some POA is removed by a weak efflux pump, the protonated form readily diffuses back into the neutral cytoplasm of the bacillus and accumulates, leading to the disruption of cellular functions.[2][10]

The Confirmed Molecular Target: PanD

While early theories suggested that POA disrupts membrane potential or inhibits fatty acid synthase I (FAS-I), the current consensus points to a more specific and unusual mechanism.[6][10] The primary target of POA is now understood to be the aspartate decarboxylase, PanD.[4][11][12] PanD is a crucial enzyme in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA), an essential cofactor for cellular metabolism, including fatty acid synthesis and energy production.[3][4][11]

POA binds to PanD, but instead of simply inhibiting it, it induces the targeted degradation of the enzyme.[4] This leads to a depletion of the cellular CoA pool, ultimately causing metabolic collapse and cell death.[11][12] This unique mechanism, targeting a key metabolic pathway required for survival in both replicating and non-replicating states, helps explain PZA's potent sterilizing effect.[4]

Caption: PZA mechanism of action and resistance pathways.

Key Mechanisms of Resistance

Understanding how Mtb evades PZA is crucial for designing next-generation analogs. The primary resistance mechanisms are:

-

pncA Mutations: This is the most common cause of PZA resistance, accounting for the majority of clinical isolates.[1][9] Missense mutations, insertions, or deletions in the pncA gene lead to a non-functional or absent PZase enzyme, preventing the conversion of PZA to its active POA form.[9]

-

rpsA Mutations: Mutations in the gene for ribosomal protein S1 (rpsA) have been identified in some PZA-resistant strains that have a wild-type pncA gene.[1][3] The initial theory that RpsA was involved in trans-translation and was a primary target has been largely discounted, but these mutations may play a secondary or yet-to-be-fully-elucidated role.[10]

-

panD Mutations: More recently, missense mutations in panD itself have been found in PZA-resistant strains.[3][11][12] These mutations are thought to alter the structure of the PanD protein, preventing POA from binding effectively, thereby allowing CoA synthesis to continue even in the presence of the drug.[11][12]

Chapter 3: Structure-Activity Relationship (SAR) of Pyrazinecarboxamide Analogs

The goal of SAR studies is to systematically modify the pyrazinecarboxamide scaffold to enhance desired properties and mitigate weaknesses. Key objectives include improving potency, overcoming pncA-mediated resistance, and enhancing drug-like properties (e.g., solubility, metabolic stability).

Rationale for Analog Design

The design of new analogs is guided by several strategic principles:

-

Bypassing pncA Activation: Developing analogs that are direct inhibitors of a mycobacterial target (i.e., they do not require activation by PZase) is a primary goal to combat resistance. This often involves designing analogs of POA itself.[4]

-

Enhanced Target Binding: Modifying the scaffold to increase binding affinity for PanD could lead to more potent compounds.[4][13]

-

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate activity, toxicity, and pharmacokinetic profiles.[14][15][16] For example, replacing the carboxamide group or the pyrazine ring can lead to novel chemical entities.[4][17]

Key SAR Insights

Systematic modification of the pyrazine ring and the carboxamide/carboxylic acid moiety has yielded critical insights:

-

The Carboxylic Acid is Essential: For POA analogs, the carboxylic acid group is critical for binding to PanD and for overall activity.[17] Attempts to replace it with other bioisosteres have generally resulted in a loss of potency.[17]

-

Pyrazine Ring Substitutions: Adding substituents to the pyrazine ring can significantly impact activity. Alkylamino groups at the 3 and 5 positions of the POA ring have been shown to increase potency by 5- to 10-fold compared to the parent POA.[4][13] Conversely, other substitutions can be detrimental.

-

Ring Bioisosteres: Replacing the pyrazine ring with other aromatic systems (e.g., pyridine, pyrimidine) has been explored, but these modifications have not significantly enhanced antimicrobial activity, highlighting the importance of the pyrazine core.[4][17]

-

Amide Modifications: For prodrug analogs (PZA-like), modifying the amide portion by connecting it to various substituted anilines or other heterocyclic rings has produced compounds with notable activity. For instance, 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide showed high activity against Mtb H37Rv.[18]

Caption: Logical relationships in pyrazinecarboxamide SAR studies.

Summary of SAR Data

The following table summarizes representative data from SAR studies, highlighting the impact of different structural modifications on antimycobacterial activity.

| Compound Class | Modification | Target Strain | MIC (µg/mL) | Key Finding | Reference |

| PZA Analog | 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Mtb H37Rv | 3.13 | Ring substitution with bulky and electron-withdrawing groups enhances activity. | [18] |

| POA Analog | 3-amino-POA | Mtb H37Rv | 5-10x more potent than POA | Small amino substitutions at positions 3 and 5 significantly increase potency. | [4][13] |

| POA Analog | Carboxylic acid replaced with bioisosteres (e.g., tetrazole) | Mtb H37Rv | Inactive | The carboxylic acid moiety is essential for target binding and activity. | [17] |

| PZA Analog | N-(pyrrolidin-1-ylmethyl)pyrazine-2-carboxamide | Mtb (in vivo) | Higher than PZA | Aminomethylene analogs showed promising activity in a mouse model. | [5] |

| PZA Metal Complex | Cobalt (II)-PZ Complex | MDR-Mtb | Potent | Metal complexation can enhance activity against resistant strains. | [7][19] |

Chapter 4: Preclinical Evaluation Workflow: A Technical Guide

A robust and standardized evaluation cascade is essential to identify promising lead compounds. This workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

Caption: A standard preclinical screening workflow for novel antituberculars.

In Vitro Assays: Foundational Screening

Causality: This assay is the first step to determine the lowest concentration of a compound that inhibits the visible growth of Mtb. It is rapid, reproducible, and offers higher throughput than traditional agar proportion methods.[20][21] The use of a colorimetric indicator (tetrazolium salt) provides a clear, objective endpoint.

Methodology:

-

Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final volumes should be 100 µL per well. Include a positive control (e.g., PZA, Rifampicin) and a drug-free vehicle control.

-

Inoculum: Prepare a standardized inoculum of Mtb H37Rv to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the bacterial suspension to each well, bringing the final volume to 200 µL. Seal the plate with a breathable sealer.

-

Incubation: Incubate the plate at 37°C for 5-7 days.

-

Development: Add 30 µL of a 1:1 mixture of 1.25 mg/mL 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride (STC) and 20% Tween 80 to each well.

-

Reading: Re-incubate the plate for 16-24 hours at 37°C. A color change from yellow to purple indicates bacterial growth (metabolically active bacteria reduce the tetrazolium salt).

-

Endpoint: The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains yellow).

Causality: Mtb is an intracellular pathogen that resides within host macrophages. A compound that is active against extracellular bacteria may not be effective intracellularly due to poor penetration or efflux by host cells. This assay is critical for identifying compounds with a higher probability of success in vivo.[22][23]

Methodology:

-